molecular formula C24H20ClN7O2 B2975905 N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-phenoxypropanamide CAS No. 1007009-96-2

N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-phenoxypropanamide

Número de catálogo: B2975905
Número CAS: 1007009-96-2
Peso molecular: 473.92
Clave InChI: IAXNBMSFIYVPEE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-phenoxypropanamide is a pyrazolo-pyrimidine derivative characterized by a 4-chlorophenyl substituent on the pyrazolo[3,4-d]pyrimidine core, a 3-methylpyrazole moiety, and a 2-phenoxypropanamide side chain. The 4-chlorophenyl group enhances lipophilicity, which may influence bioavailability and membrane permeability, while the phenoxypropanamide chain could modulate selectivity and binding affinity .

Propiedades

IUPAC Name

N-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN7O2/c1-15-12-21(29-24(33)16(2)34-19-6-4-3-5-7-19)32(30-15)23-20-13-28-31(22(20)26-14-27-23)18-10-8-17(25)9-11-18/h3-14,16H,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXNBMSFIYVPEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C(C)OC2=CC=CC=C2)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multi-step processes, typically beginning with the preparation of the pyrazolopyrimidinyl core Common methods include condensation reactions involving suitable precursors and utilizing catalysts to ensure specificity and efficiency

Industrial Production Methods: In industrial settings, large-scale synthesis might employ continuous flow reactors to enhance yield and purity. Conditions such as temperature, pressure, and solvent choice are optimized to maintain reaction efficiency while minimizing by-products. High-performance liquid chromatography (HPLC) is often used for purification in both lab and industrial settings.

Análisis De Reacciones Químicas

Types of Reactions: N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-phenoxypropanamide undergoes several types of chemical reactions including:

  • Oxidation: Leading to the formation of various oxo derivatives.

  • Reduction: Particularly relevant in transforming the nitro functionalities to amines.

  • Substitution: Commonly occurs at the phenyl rings due to the presence of reactive groups.

Common Reagents and Conditions: Reagents such as potassium permanganate (for oxidation) and lithium aluminum hydride (for reduction) are frequently employed. Solvents like dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) are used to facilitate reactions. Conditions are typically moderate, with temperatures ranging from room temperature to slightly elevated temperatures to drive the reactions to completion.

Major Products: The primary products depend on the type of reaction, but commonly include derivatives with modified phenyl and pyrazolo[3,4-d]pyrimidinyl groups, introducing functionalities like hydroxyl, amino, or additional halogen groups.

Aplicaciones Científicas De Investigación

This compound has extensive applications in various scientific disciplines:

  • Chemistry: : Used as a building block for synthesizing more complex molecules, serving as a scaffold for drug design.

  • Biology: : Functions as a biochemical probe to study protein-ligand interactions, enzyme activity, and cellular pathways.

  • Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-viral activities.

  • Industry: : Employed in the development of novel materials with specific properties, such as semiconductors and organic LEDs.

Mecanismo De Acción

The mechanism by which N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-phenoxypropanamide exerts its effects involves interactions with various molecular targets:

  • Molecular Targets: : Often targets specific enzymes and receptors involved in key biological processes.

  • Pathways Involved: : Modulates signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation, by binding to target proteins and altering their activity.

Comparación Con Compuestos Similares

Core Heterocyclic Modifications

The pyrazolo[3,4-d]pyrimidine scaffold is conserved across many analogs. Key variations occur in substituents on the phenyl ring and the side-chain amide groups:

Compound Name Substituents on Phenyl Ring Side Chain Molecular Formula Key Structural Features Reference
Target Compound 4-Chlorophenyl 2-Phenoxypropanamide C₂₄H₂₀ClN₇O₂ Chlorine enhances lipophilicity; phenoxy group introduces steric bulk
3-Cyclopentyl-N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}propanamide 4-Fluorophenyl Cyclopentylpropanamide C₂₃H₂₄FN₇O Fluorine increases electronegativity; cyclopentyl enhances rigidity
(2E)-N-[1-(3-Chlorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-3-phenylacrylamide 3-Chlorophenyl Cinnamamide C₂₀H₁₄ClN₅O₂ α,β-unsaturated amide introduces potential for covalent binding
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Phenyl Thienopyrimidine hybrid C₁₇H₁₁N₇S Thienopyrimidine fusion alters electronic properties

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The 4-chlorophenyl group in the target compound increases metabolic stability compared to 4-fluorophenyl analogs .
  • Side-Chain Flexibility: The 2-phenoxypropanamide chain provides greater conformational flexibility than rigid cyclopentyl or α,β-unsaturated systems .

Pharmacological Implications

  • Kinase Selectivity: The thienopyrimidine hybrid (C₁₇H₁₁N₇S) shows enhanced selectivity for tyrosine kinases due to sulfur’s electronegativity .
  • Covalent Binding Potential: The cinnamamide analog (C₂₀H₁₄ClN₅O₂) may form covalent bonds with cysteine residues in kinases via its α,β-unsaturated carbonyl group .
  • Solubility : Fluorine substitution (e.g., 4-fluorophenyl in ) improves aqueous solubility compared to chlorine, suggesting the target compound may require formulation optimization for bioavailability.

Structural Validation

Crystallographic data for related N-substituted pyrazolines () confirm the importance of X-ray diffraction (SHELX software ) in verifying substituent positions and hydrogen-bonding networks. For the target compound, similar methods would validate the 3-methylpyrazole orientation and amide planarity.

Actividad Biológica

N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-phenoxypropanamide is a compound that exhibits significant biological activity, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological properties, mechanisms of action, and potential therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A pyrazolo[3,4-d]pyrimidine core.
  • A phenoxypropanamide moiety.
  • A 4-chlorophenyl group.

The molecular formula is C23H22ClN7OC_{23}H_{22}ClN_7O, indicating a substantial molecular weight and complexity which contribute to its biological interactions.

Biological Activity Overview

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class, including the target compound, exhibit a range of biological activities:

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents. For instance:

  • Inhibition of Cancer Cell Growth : Compounds similar to N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-phenoxypropanamide have shown IC50 values ranging from 0.3 to 24 µM against various cancer cell lines. Notably, compound 5i demonstrated potent non-selective dual inhibition of EGFR and VGFR2 with IC50 values of 0.3 µM and 7.60 µM respectively .
  • Mechanism of Action : The mechanism involves the induction of apoptosis in cancer cells, suppression of cell cycle progression, and inhibition of migration. Molecular docking studies suggest strong binding interactions with target proteins .

Anti-inflammatory Properties

Some derivatives have also been evaluated for their anti-inflammatory effects:

  • Inhibition Studies : Certain compounds demonstrated significant inhibition of COX enzymes (IC50 values as low as 0.01 µM), indicating their potential as anti-inflammatory agents .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazolo[3,4-d]pyrimidine derivatives:

StudyCompound TestedActivityIC50 Value
Study 1 Compound 5iDual EGFR/VGFR2 Inhibition0.3 µM
Study 2 Various DerivativesCOX Inhibition0.01 µM
Study 3 N-{...}Anticancer ActivityVariable (up to 24 µM)

Q & A

Basic: What are the common synthetic routes for preparing this compound, and how can intermediates be characterized?

The synthesis typically involves multi-step protocols starting with condensation reactions of pyrazolo[3,4-d]pyrimidin-4-one derivatives with substituted acetamides or α-chloroacetamides. For example, intermediates like 1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol are synthesized via nucleophilic substitution, followed by coupling with phenoxypropanamide derivatives. Key steps include:

  • Alkylation/arylation of pyrazole rings using chloroacetamide derivatives under reflux conditions .
  • Purification via column chromatography with gradients of ethyl acetate/hexane.
  • Characterization using 1H^1H/13C^13C NMR to confirm substituent positions and HPLC for purity (>95%) .

Basic: What analytical techniques are critical for verifying the compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR): 1H^1H NMR identifies aromatic protons (e.g., 4-chlorophenyl at δ 7.4–7.6 ppm) and methyl groups (δ 2.1–2.3 ppm). 13C^13C NMR confirms carbonyl carbons (δ ~170 ppm) .
  • Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak (e.g., [M+H]+^+) against theoretical mass.
  • X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks for polymorph identification .

Basic: What safety protocols are essential when handling this compound?

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation: Perform reactions in fume hoods due to potential release of toxic gases (e.g., HCl).
  • Waste Disposal: Segregate halogenated waste and consult certified agencies for incineration .

Advanced: How can researchers optimize synthesis yields and purity for scaled-up production?

  • Design of Experiments (DoE): Apply factorial designs to optimize variables (e.g., temperature, solvent ratio). For example, using acetonitrile/water mixtures improves crystallization efficiency .
  • Flow Chemistry: Continuous-flow reactors enhance reproducibility and reduce side reactions compared to batch methods .
  • In-line Analytics: Implement HPLC-MS monitoring to detect impurities early and adjust reaction parameters dynamically .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

  • Standardized Assays: Use consistent in vitro models (e.g., kinase inhibition assays with ATP concentrations fixed at 1 mM) to reduce variability .
  • Molecular Docking: Compare binding poses in target proteins (e.g., kinases) to identify substituent-specific interactions. For instance, the 4-chlorophenyl group may enhance hydrophobic binding in certain isoforms .
  • Meta-Analysis: Aggregate data from SAR studies to distinguish artifacts (e.g., assay interference by residual solvents) from true activity trends .

Advanced: What strategies address poor aqueous solubility during formulation studies?

  • Co-solvent Systems: Use PEG-400 or cyclodextrin-based solutions to enhance solubility.
  • Salt Formation: React with HCl or sodium bicarbonate to generate water-soluble salts .
  • Prodrug Design: Introduce hydrophilic groups (e.g., phosphate esters) at the phenoxy moiety, which hydrolyze in vivo .

Advanced: How to design analogs for improved target selectivity?

  • SAR Studies: Systematically modify substituents (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) and evaluate IC50_{50} shifts.
  • Molecular Dynamics Simulations: Model interactions with off-target proteins to identify selectivity-determining residues .
  • Bioisosteric Replacement: Substitute the pyrazolo[3,4-d]pyrimidine core with triazolo[4,5-d]pyrimidine to reduce metabolic clearance .

Advanced: What computational methods aid in target identification?

  • Phylogenetic Profiling: Compare compound activity across protein kinases to identify conserved binding motifs .
  • Chemoproteomics: Use photoaffinity probes to capture interacting proteins in cell lysates, followed by LC-MS/MS identification .
  • Network Pharmacology: Map compound-protein interactions onto disease pathways (e.g., cancer signaling) using tools like STRING .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.